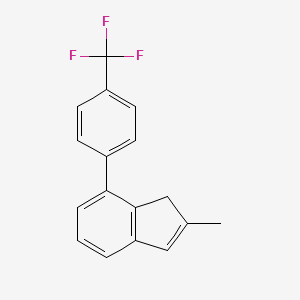
2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene
Übersicht
Beschreibung
2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene, also known as TFMI, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Molecular Dynamics and Structural Analysis
- Multidimensional NMR Study: Tris(indenyl)methylsilane, closely related to 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene, has been examined through multidimensional NMR studies. This research focuses on molecular dynamics, mapped onto a hypercube, to understand the structural and dynamic properties of these compounds (Stradiotto et al., 1996).
Liquid Crystal Applications
- 5,6-Difluoro-1H-indene Derivatives: Derivatives of 1H-indene, such as 2-phenyl-5,6-difluoro-1H-indene, have been synthesized and identified as novel liquid crystal core structures. These compounds exhibit high nematic–isotropic transition temperature and optical anisotropy, demonstrating potential in advanced liquid crystal technologies (Yokokoji et al., 2009).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: A study focused on the synthesis of (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives, related to 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene, showcased their moderate to good antimicrobial activity against various bacterial and fungal organisms (Swamy et al., 2019).
Polymerization Behavior
- Tetrahydro-2-methylbenzindenyltitanium and Zirconium Compounds: The study of tetrahydro-2-methylbenzindenyltitanium and zirconium compounds, closely related to 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene, revealed insights into their synthesis, polymerization behavior, and potential applications in catalysis and polymer science (Foster et al., 1998).
Photochromism and Electronic Properties
- Photochromic Indene Derivatives: Research on photochromic derivatives of indene, such as the 2-methyl-1-inden-3-yl group, showed potential applications in developing materials with photoresponsive properties. These materials are valuable in optical data storage and other light-activated applications (Yamaguchi & Irie, 2006).
Eigenschaften
IUPAC Name |
2-methyl-7-[4-(trifluoromethyl)phenyl]-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3/c1-11-9-13-3-2-4-15(16(13)10-11)12-5-7-14(8-6-12)17(18,19)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACQNKOLKHWJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



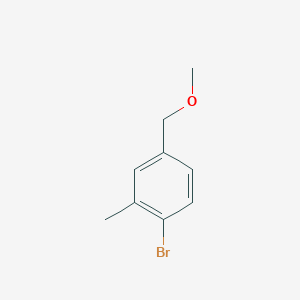
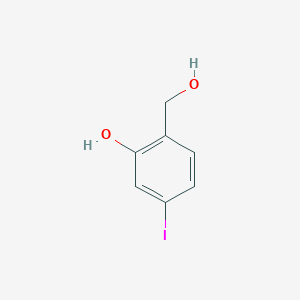
![1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-](/img/structure/B3245160.png)
![Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, sulfate (1:1)](/img/structure/B3245164.png)
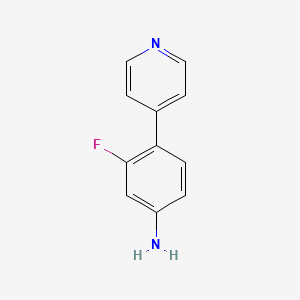
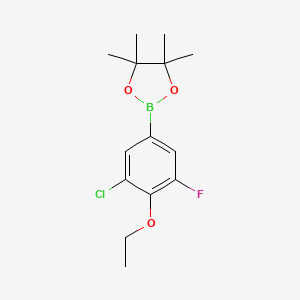
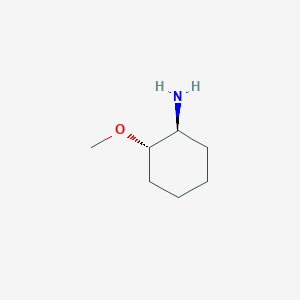
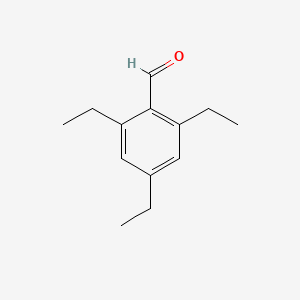
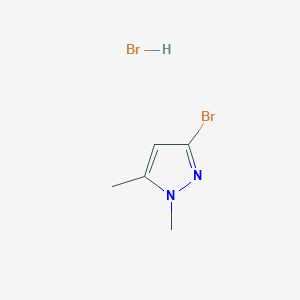
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B3245225.png)
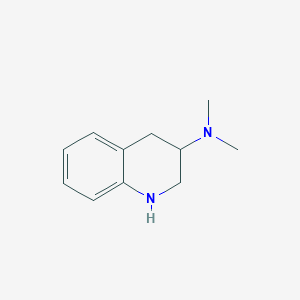
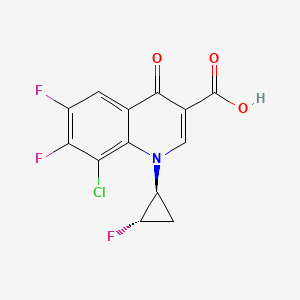
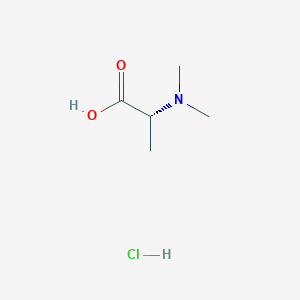
![[(3S,6S,7R,8R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate](/img/structure/B3245251.png)